Home > Products > Screening Compounds P112620 > 5-Phenylbarbituric acid
5-Phenylbarbituric acid - 22275-34-9

5-Phenylbarbituric acid

Catalog Number: EVT-402229
CAS Number: 22275-34-9
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Phenylbarbituric acid is a derivative of barbituric acid, which is a well-known compound in medicinal chemistry. This compound is characterized by its phenyl group at the 5-position of the barbituric acid structure, which contributes to its unique properties and applications. Barbituric acid itself is a pyrimidine derivative that has been extensively studied for its pharmacological effects, particularly as a sedative and hypnotic agent.

Source

5-Phenylbarbituric acid can be synthesized through various chemical reactions involving barbituric acid and different reagents. Its synthesis often involves starting materials such as diethyl malonate and urea, which are common in the preparation of barbiturates.

Classification

5-Phenylbarbituric acid belongs to the class of compounds known as barbiturates, which are characterized by their ability to act as central nervous system depressants. Within this classification, it is recognized for its potential therapeutic uses, particularly in the field of anesthetics and sedatives.

Synthesis Analysis

Methods

The synthesis of 5-phenylbarbituric acid typically involves the condensation of diethyl malonate with urea, followed by cyclization to form the barbiturate structure. The general synthetic route can be summarized as follows:

  1. Condensation Reaction: Diethyl malonate is reacted with urea in the presence of a base (such as sodium ethoxide) to form an intermediate.
  2. Cyclization: The intermediate undergoes cyclization to yield 5-phenylbarbituric acid.

Technical Details

The synthesis can be performed under controlled conditions to optimize yield and purity. For example, varying the temperature and reaction time can significantly affect the outcome. The use of solvents like ethanol or methanol is common for recrystallization processes to purify the final product.

Molecular Structure Analysis

Structure

5-Phenylbarbituric acid has a molecular formula of C11H10N2O3C_{11}H_{10}N_{2}O_{3}. Its structure features a pyrimidine ring with two carbonyl groups (C=O) and a phenyl group attached at the 5-position.

Data

  • Molecular Weight: Approximately 218.21 g/mol
  • Melting Point: Typically ranges between 170°C and 172°C depending on purity.
  • NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy can be used to confirm the structure, showing characteristic peaks corresponding to hydrogen atoms in different environments within the molecule.
Chemical Reactions Analysis

Reactions

5-Phenylbarbituric acid can undergo various chemical reactions, including:

  1. Bromination: It can react with bromine in aqueous sodium hydroxide, leading to brominated derivatives.
  2. Substitution Reactions: The compound can participate in nucleophilic substitution reactions with amines, leading to various derivatives that may exhibit enhanced biological activity.

Technical Details

The reactivity of 5-phenylbarbituric acid can be attributed to its functional groups, which allow it to engage in electrophilic and nucleophilic reactions effectively. For instance, bromination typically proceeds via an electrophilic aromatic substitution mechanism.

Mechanism of Action

Process

The mechanism by which 5-phenylbarbituric acid exerts its pharmacological effects involves modulation of neurotransmitter systems in the brain. Specifically, it enhances the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedation and anxiolytic effects.

Data

Studies have shown that compounds like 5-phenylbarbituric acid can bind to GABA receptors, facilitating chloride ion influx and hyperpolarization of neurons, thus reducing neuronal excitability.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but less soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but can decompose under extreme pH or temperature conditions.
  • pH Sensitivity: The compound exhibits different solubility characteristics depending on pH, which can be exploited for purification processes.
Applications

Scientific Uses

5-Phenylbarbituric acid has several applications in scientific research and pharmaceuticals:

  1. Pharmacology: Used in studying sedative-hypnotics and their mechanisms.
  2. Synthesis of Derivatives: Serves as a precursor for synthesizing other pharmacologically active compounds.
  3. Research Tool: Utilized in biochemical assays to explore GABAergic activity and related pathways.
Introduction to 5-Phenylbarbituric Acid

Nomenclature and Chemical Identity

5-Phenylbarbituric acid, systematically named 5-ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione, represents a critical structural subclass of barbituric acid derivatives. Its molecular formula is C₁₂H₁₂N₂O₃, with a molar mass of 232.24 g/mol. The compound features a phenyl ring substituted at the C5 position of the barbituric acid core scaffold—a heterocyclic structure comprising a pyrimidine ring with ketone groups at C2, C4, and C6, and nitrogen atoms at positions 1 and 3. This C5-phenyl substitution confers distinct physicochemical properties compared to aliphatic barbiturates, including enhanced lipid solubility and altered electronic distribution. The compound exists predominantly in its keto form under physiological conditions, enabling hydrogen bonding crucial for receptor interactions [1] [6].

Table 1: Key Chemical Identifiers of 5-Phenylbarbituric Acid

PropertyValue/Descriptor
IUPAC Name5-Ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
CAS Registry Number50-06-6
Molecular FormulaC₁₂H₁₂N₂O₃
Molar Mass232.24 g/mol
Core StructurePyrimidinetrione
C5 SubstituentPhenyl group
Tautomeric FormsKeto-enol equilibrium

Historical Development and Discovery

The history of 5-phenylbarbituric acid (phenobarbital) began with Adolf von Baeyer's pioneering synthesis of the parent compound, barbituric acid, in 1864. This foundational work enabled subsequent structural explorations. In 1911, German chemists Emil Fischer and Joseph von Mering synthesized the 5-phenyl derivative while systematically modifying the C5 position of barbituric acid at Bayer Laboratories. Their objective was to enhance hypnotic potency beyond early derivatives like barbital (diethylbarbituric acid). Initial pharmacological screening revealed phenobarbital's potent sedative properties, leading to its market introduction as Luminal® in 1912 for insomnia [1] [4].

A transformative breakthrough occurred in 1912 when psychiatrist Alfred Hauptmann at the University of Freiburg empirically discovered its anticonvulsant efficacy in epilepsy patients resistant to bromides. Hauptmann documented significant reductions in seizure frequency and severity in chronic epilepsy patients, alongside improved tolerability compared to existing therapies. This serendipitous discovery established phenobarbital as the first effective, non-sedative (at therapeutic doses) antiepileptic drug, dominating epilepsy treatment for decades and catalyzing research into structure-activity relationships (SAR) of barbiturates [1] [4] [6].

Structural Relationship to Barbituric Acid Derivatives

Barbituric acid (2,4,6-trihydroxypyrimidine) serves as the fundamental scaffold for all barbiturate derivatives. Its pharmacological inertness arises from high polarity and rapid excretion. Substitution at the C5 position is essential for biological activity:

  • Alkyl groups (e.g., barbital, pentobarbital) enhance lipid solubility, influencing onset/duration of CNS effects.
  • The phenyl group in phenobarbital introduces unique electronic and steric properties. The aromatic ring creates a planar, hydrophobic region facilitating distinct interactions with biological targets compared to purely aliphatic analogs [2] [6].

Table 2: Structural Comparison of Key Barbituric Acid Derivatives

CompoundR₁ (C5)R₂ (C5)Key Properties
Barbituric AcidHHPharmacologically inert; high water solubility
Barbital (Veronal®)-C₂H₅-C₂H₅Long-acting hypnotic; slow onset
Phenobarbital-C₂H₅-C₆H₅Anticonvulsant; prolonged duration of action
Secobarbital-CH₂CH=CH₂-CH(CH₃)CH₂CH₂CH₃Ultra-short acting; anesthetic induction

The thiobarbiturate variant (e.g., thiopental) replaces the C2 oxygen with sulfur, markedly increasing lipid solubility and enabling rapid CNS penetration for anesthetic use. Phenobarbital retains the oxybarbiturate structure, contributing to its slower onset but sustained effects. Crystallographic studies reveal that the phenyl ring forces a slight twist in the pyrimidinetrione ring, influencing crystal packing and molecular dipole moments compared to symmetrically substituted analogs [2] [5] [6].

Significance in Medicinal Chemistry and Neuroscience Research

5-Phenylbarbituric acid’s primary significance lies in establishing the proof-of-concept that chemical modulation of barbituric acid yields therapeutically specific agents. As the first clinically viable antiepileptic drug, it demonstrated that CNS excitation could be selectively suppressed without profound sedation (at appropriate doses). Its efficacy validated phenotypic screening approaches—using models like maximal electroshock (MES)—that later drove antiepileptic drug development [4].

Mechanistically, phenobarbital enhances GABAergic inhibition via allosteric modulation of GABAA receptors, increasing chloride ion influx and neuronal hyperpolarization. Unlike benzodiazepines, phenobarbital also directly gates GABAA receptors at high concentrations and inhibits excitatory AMPA/kainate glutamate receptors. Its stereoselectivity (S(-)-isomer exhibits higher potency) underscores target specificity. Transgenic mouse studies (e.g., β3 subunit N265M mutants) confirm GABA_A receptors as primary targets for hypnosis and anticonvulsant effects [2] [4].

In neuroscience, phenobarbital became a tool for probing:

  • GABA receptor pharmacology: Differentiating binding sites from benzodiazepines and neurosteroids.
  • Epileptogenesis: Early studies on seizure spread and threshold regulation.
  • Cerebral metabolism: Demonstrating coupled reductions in cerebral blood flow and oxygen consumption (CMRO₂).

Despite newer agents, phenobarbital remains essential in global health contexts (WHO Essential Medicine) and refractory status epilepticus due to its efficacy, stability, and low cost. Research continues into analogs exploiting its core structure for novel bioactivities, including anticancer applications via JNK pathway modulation [1] [4] [6].

Table 3: Physicochemical Properties of 5-Phenylbarbituric Acid

PropertyValue/ConditionMethod/Reference
Solubility (H₂O)1 g/L at 20°CpH 7.0; increases with alkalinity
pKa7.2 (acidic)Water, 25°C
LogP (octanol/water)1.42Experimental
Melting Point174–178°CCrystalline form I
Spectroscopy (IR)ν(C=O) 1745, 1710 cm⁻¹; ν(N-H) 3200 cm⁻¹KBr pellet
1H NMR (DMSO-d6)δ 7.5 (m, 5H, Ph); δ 3.8 (q, 2H, CH₂); δ 1.2 (t, 3H, CH₃)300 MHz

Properties

CAS Number

22275-34-9

Product Name

5-Phenylbarbituric acid

IUPAC Name

5-phenyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

InChI

InChI=1S/C10H8N2O3/c13-8-7(6-4-2-1-3-5-6)9(14)12-10(15)11-8/h1-5,7H,(H2,11,12,13,14,15)

InChI Key

HTEHILLCBQWTLP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C(=O)NC(=O)NC2=O

Synonyms

5-phenylbarbituric acid
5-phenylbarbituric acid, monosodium salt

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=O)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.